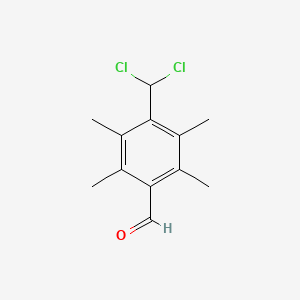

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

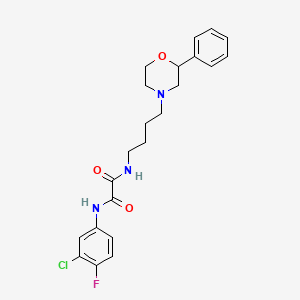

The compound “4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde” is a complex organic molecule. It likely contains a benzene ring (based on the “benzaldehyde” portion of the name), which is a common structure in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, dichloromethyl groups can be introduced into molecules through various methods . For instance, dichloromethyl methyl ether has been used in the formylation of aromatic rings .Aplicaciones Científicas De Investigación

Application in Schiff-base Macrocyclic Complexes

- Chen et al. (2014) developed pendant-armed dialdehydes, including those similar to 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde, for use in Schiff-base macrocyclic complexes. These complexes, formed in the presence of ZnX2 salts, exhibit varying NMR and UV-vis spectra based on subtle alterations in their structures (Chen, Zhang, Jin, & Huang, 2014).

Role in Synthesis of Sterically-Hindered Catechols/o-benzoquinones

- Arsenyev et al. (2016) describe the reduction of aldehyde groups in compounds similar to this compound, leading to the synthesis of sterically-hindered catechols and o-benzoquinones, which have improved photostability (Arsenyev, Baranov, Shurygina, Chesnokov, & Abakumov, 2016).

Contribution to Synthesis of Fluorinated Aldehydes

- Gryko et al. (2008) developed a process for assembling fluorinated benzaldehydes, akin to this compound, from phenols and pentafluorobenzaldehyde. This method highlights the versatility in synthesizing various aldehydes with diverse substituents (Gryko, Wyrostek, Nowak‐Król, Abramczyk, & Rogacki, 2008).

Involvement in Tetranuclear Lanthanide Compounds

- Lin et al. (2015) synthesized tetranuclear lanthanide compounds using in situ polydentate ligands similar to this compound. These compounds exhibit single-molecule magnet (SMM) behavior, indicating potential applications in molecular magnetism (Lin, Li, Ke, & Xu, 2015).

Usage in Liquid Crystalline and Fire Retardant Molecules

- Jamain et al. (2020) synthesized compounds using reactions involving 4-hydroxybenzaldehyde, which shares structural similarities with this compound. These compounds were used to develop liquid crystalline and fire retardant materials, demonstrating the diverse applicability of such aldehydes (Jamain, Khairuddean, & Guan-Seng, 2020).

Flexibility in Metal–Organic Frameworks

- Pal et al. (2015) report a flexible and porous metal–organic framework using ligands structurally related to this compound. This study emphasizes the compound's potential in creating dynamic structures adaptable to different guest molecules (Pal, De, Neogi, & Bharadwaj, 2015).

Synthesis of Novel Benzaldehydes and Anticancer Applications

- Lawrence et al. (2003) synthesized fluorinated analogues of benzaldehydes, similar to this compound, and explored their anticancer properties. This research highlights the potential of such compounds in medicinal chemistry (Lawrence, Hepworth, Rennison, McGown, & Hadfield, 2003).

Propiedades

IUPAC Name |

4-(dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-6-8(3)11(12(13)14)9(4)7(2)10(6)5-15/h5,12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYGLWWBFPWRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C=O)C)C)C(Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid](/img/structure/B2842952.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2842954.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2842956.png)

![(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2842957.png)

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2842962.png)

![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)